![molecular formula C16H15ClN4O4S B2973541 N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899962-06-2](/img/structure/B2973541.png)

N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

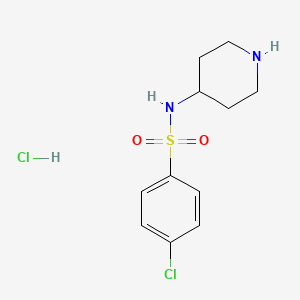

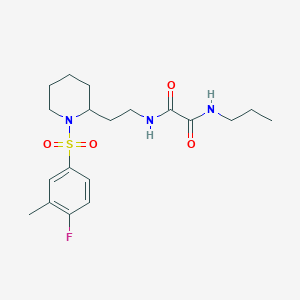

“N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” is a complex organic compound. It is a member of the pyrazole family, which are heterocyclic compounds containing nitrogen . Pyrazoles are known for their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with various electrophilic and nucleophilic reagents . The structures of the synthesized compounds are usually confirmed by elemental analyses and spectral data .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR . For example, the infrared spectrum of a similar compound, thienopyrazole 16, revealed the absence of a carbonyl group .Chemical Reactions Analysis

Pyrazole compounds are known for their reactivity. They have multiple sites for electrophilic attack and are also available for nucleophilic attack . The specific reactions that “N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” undergoes would depend on the conditions and reagents used.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study involved the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potential as potent anti-tumor agents. These compounds were synthesized via a reaction series and evaluated against hepatocellular carcinoma (HepG2) cell lines, showing promising activities (Gomha, Edrees, & Altalbawy, 2016).

Antiviral and Cytotoxic Activities

Another study explored the synthesis of new pyrazole- and isoxazole-based heterocycles, detailing their anti-HSV-1 and cytotoxic activities. The investigation focused on the chemical synthesis, followed by biological screening against Herpes simplex type-1 (HSV-1), where certain compounds demonstrated reduced viral plaques (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Molecular Docking Studies

Research on 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlighted the synthesis of novel biologically potent heterocyclic compounds. The compounds underwent in vitro antibacterial and antifungal activities testing, supported by molecular docking studies to understand their interactions with biological targets, showing significant potential in overcoming microbial resistance (Katariya, Vennapu, & Shah, 2021).

Optical and Nonlinear Optical Properties

The optical characterization of a new donor-acceptor type conjugated polymer derived from 3,4-diphenylthiophene was conducted, revealing promising applications in photonic devices due to its charge-transporting, linear, and nonlinear optical properties (Manjunatha, Adhikari, Hegde, Suchand Sandeep, & Philip, 2009).

Molecular Spectroscopic Assembly

A novel pyrazole derivative's molecular spectroscopic assembly was optimized using density functional theory (DFT), highlighting its antimicrobial potential through in vitro studies and molecular docking analysis. This study emphasizes the importance of quantum chemical calculations and spectroanalytical techniques in understanding the molecular structure and interactions of new compounds (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).

Zukünftige Richtungen

The future directions for research on pyrazole derivatives like “N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” could include further exploration of their synthesis, characterization, and biological activities. There is also potential for developing new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest .

Eigenschaften

IUPAC Name |

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h2-6H,1,7-9H2,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJQHYVCLMANTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2973461.png)

![ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2973462.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2973464.png)

![5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2973467.png)

![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile](/img/structure/B2973471.png)

![[1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2973472.png)

![2-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2973473.png)

![1-(cyclohexyl(methyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2973481.png)